molecular formula C9H18O2 B2696591 (1-Methoxycycloheptyl)methanol CAS No. 1877911-09-5

(1-Methoxycycloheptyl)methanol

Cat. No.: B2696591
CAS No.: 1877911-09-5
M. Wt: 158.241
InChI Key: JIPPHBJFGSRPOV-UHFFFAOYSA-N
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Description

(1-Methoxycycloheptyl)methanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cycloheptane, featuring a methoxy group and a hydroxymethyl group attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycycloheptyl)methanol typically involves the following steps:

    Cycloheptanone to this compound:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include using continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycycloheptyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methoxy group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation: Formation of (1-Methoxycycloheptyl)carboxylic acid.

    Reduction: Formation of (1-Hydroxycycloheptyl)methanol.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Potential use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cycloheptanol: Similar structure but lacks the methoxy group.

    Cycloheptanone: The ketone analog of (1-Methoxycycloheptyl)methanol.

    (1-Hydroxycycloheptyl)methanol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both a methoxy and a hydroxymethyl group on the cycloheptane ring

Properties

IUPAC Name

(1-methoxycycloheptyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPHBJFGSRPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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